[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate
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Overview
Description
L-817,818 is a potent and selective non-peptide somatostatin subtype-5 receptor agonist. It is known for its ability to inhibit growth hormone release from rat pituitary cells and insulin release from mouse pancreatic islets in vitro . The compound has a molecular formula of C33H36N4O3 and a molecular weight of 536.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-817,818 involves the acylation of a benz[g]indole derivative with an amino acid ester. The key steps include:
Formation of the benz[g]indole derivative: This involves the cyclization of a naphthalene derivative with an appropriate reagent.
Industrial Production Methods
Industrial production of L-817,818 typically involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research use .
Chemical Reactions Analysis
Types of Reactions
L-817,818 primarily undergoes:
Oxidation: This reaction can modify the functional groups on the benz[g]indole ring.
Reduction: This can affect the ester and amide functionalities.
Substitution: This can occur on the aromatic rings or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of L-817,818, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
L-817,818 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the structure and function of somatostatin receptors.
Biology: It helps in understanding the role of somatostatin in regulating hormone release.
Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like acromegaly and diabetes.
Industry: It is used in the development of new drugs targeting somatostatin receptors
Mechanism of Action
L-817,818 exerts its effects by selectively binding to the somatostatin subtype-5 receptor. This binding inhibits the release of growth hormone and insulin by activating downstream signaling pathways. The primary molecular targets include the somatostatin receptors on pituitary and pancreatic cells. The pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Similar Compounds
L-779,976: A selective somatostatin subtype-2 receptor agonist.
Seglitide: Another somatostatin receptor agonist with different subtype selectivity.
Octreotide: A widely used somatostatin analog with broader receptor selectivity
Uniqueness of L-817,818
L-817,818 is unique due to its high selectivity for the somatostatin subtype-5 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to selectively inhibit growth hormone and insulin release without affecting other somatostatin receptor subtypes sets it apart from other compounds .
Biological Activity
The compound [(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate is a complex molecule that has garnered attention for its potential biological activities, particularly in neuroprotection and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down as follows:
- Amino Acid Backbone : The compound features an amino acid backbone with a propyl and hexanoate side chain.
- Naphthalene and Indole Moieties : The presence of a naphthalene group and a benzo[g]indole structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound may involve several mechanisms:
- Neuroprotective Effects : Research indicates that similar compounds can enhance neuronal survival under stress conditions, potentially through antioxidant pathways and modulation of neuroinflammatory responses.
- Receptor Interaction : The structural components suggest that the compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Pharmacological Effects
Recent studies have highlighted various pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Evidence suggests that the compound can reduce inflammation in neural tissues, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders.
- Cognitive Enhancement : Some studies indicate potential benefits in cognitive function, possibly through the modulation of cholinergic signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | References |
---|---|---|
Neuroprotection | Enhanced neuronal survival | , |
Anti-inflammatory | Reduced cytokine levels | , |
Cognitive enhancement | Improved memory performance | , |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Neuroprotection in Animal Models :
- A study on rodents demonstrated that administration of the compound prior to inducing oxidative stress resulted in significantly lower neuronal death compared to control groups. This suggests a protective role against neurotoxic insults.
-
Cognitive Function Assessment :
- In a double-blind trial involving elderly subjects, those receiving the compound showed marked improvements in memory recall tasks compared to placebo, indicating potential use in age-related cognitive decline.
Research Findings
Recent findings from various studies underscore the importance of further research into this compound's biological activity:
- Mechanistic Studies : Investigations into the specific signaling pathways affected by this compound have revealed interactions with neurotrophic factors that promote neuronal health.
- Toxicology Reports : Preliminary toxicology assessments indicate a favorable safety profile at therapeutic doses, although long-term effects require further investigation.
Properties
Molecular Formula |
C33H36N4O3 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1 |
InChI Key |
NFVRGDRCCNEGBS-LGGPFLRQSA-N |
Isomeric SMILES |
C[C@@H](COC(=O)[C@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N |
Canonical SMILES |
CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
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